molecular formula C6H5N5O2 B13993241 N-(6-oxo-3H-purin-9-yl)formamide CAS No. 89488-16-4

N-(6-oxo-3H-purin-9-yl)formamide

Cat. No.: B13993241
CAS No.: 89488-16-4
M. Wt: 179.14 g/mol
InChI Key: VWHBBIZAJBBBQY-UHFFFAOYSA-N
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Description

N-(6-oxo-3H-purin-9-yl)formamide is a chemical compound with the molecular formula C6H5N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. The structure of this compound includes a formamide group attached to the purine ring, which consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-3H-purin-9-yl)formamide typically involves the reaction of purine derivatives with formamide under specific conditions. One common method is the reaction of 6-chloropurine with formamide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the formamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-3H-purin-9-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-oxo-3H-purin-9-yl)carboxylic acid, while reduction may produce N-(6-oxo-3H-purin-9-yl)methanol.

Scientific Research Applications

N-(6-oxo-3H-purin-9-yl)formamide has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-oxo-3H-purin-9-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(6-oxo-3H-purin-9-yl)formamide can be compared with other purine derivatives, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Hypoxanthine: An intermediate in the metabolism of purines.

The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

89488-16-4

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

N-(6-oxo-1H-purin-9-yl)formamide

InChI

InChI=1S/C6H5N5O2/c12-3-10-11-2-9-4-5(11)7-1-8-6(4)13/h1-3H,(H,10,12)(H,7,8,13)

InChI Key

VWHBBIZAJBBBQY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2NC=O

Origin of Product

United States

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